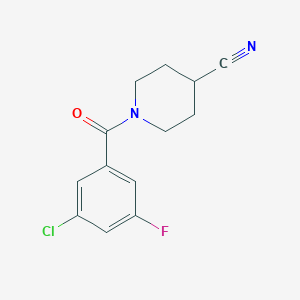

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(3-chloro-5-fluorobenzoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2O/c14-11-5-10(6-12(15)7-11)13(18)17-3-1-9(8-16)2-4-17/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZSFELVAPGLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)C2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways for 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile

Route 1: Direct Benzoylation of Piperidine-4-carbonitrile

The most widely reported method involves the direct acylation of piperidine-4-carbonitrile with 3-chloro-5-fluorobenzoyl chloride. This one-step reaction is typically conducted in dichloromethane (DCM) under inert atmosphere, with tetrabutylammonium hydrogensulfate (TBAHS) as a phase-transfer catalyst.

Reaction Conditions

- Molar Ratio : 1:1.5 (piperidine-4-carbonitrile : benzoyl chloride)

- Solvent : Dichloromethane (15–25 mL/g substrate)

- Temperature : 25°C (ambient)

- Catalyst : TBAHS (0.03 mmol per 5 mmol substrate)

- Yield : 82–88% after purification via flash chromatography (ethyl acetate/hexane, 1:3).

Mechanistic Insights

The reaction proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride. TBAHS facilitates the transfer of the acyl group into the organic phase, enhancing reaction efficiency. Excess benzoyl chloride ensures complete conversion, while the low solubility of byproducts (e.g., HCl) in DCM simplifies isolation.

Route 2: Stepwise Assembly via Intermediate Formation

An alternative approach involves synthesizing the benzoyl chloride intermediate in situ from 3-chloro-5-fluorobenzoic acid, followed by coupling with piperidine-4-carbonitrile.

Synthesis of 3-Chloro-5-fluorobenzoyl Chloride

3-Chloro-5-fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux, yielding the corresponding acyl chloride. Optimal conditions include:

- Molar Ratio : 1:3 (acid : SOCl₂)

- Solvent : Toluene (10 mL/g acid)

- Temperature : 80°C (reflux for 4 hours)

- Yield : 94–97%.

Coupling with Piperidine-4-carbonitrile

The acyl chloride is then reacted with piperidine-4-carbonitrile in the presence of a mild base (e.g., pyridine) to neutralize HCl:

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Steps | 1 | 2 |

| Overall Yield | 82–88% | 73–79% |

| Solvent Usage | Low (DCM, recyclable) | Moderate (toluene, THF) |

| Byproduct Management | HCl gas neutralized via scrubbing | Requires pyridine for HCl absorption |

| Scalability | High (batch process compatible) | Moderate (additional purification) |

Route 1 is favored for industrial applications due to its simplicity and higher yield, while Route 2 offers flexibility for introducing modified benzoyl groups.

Innovations in Solvent and Catalyst Systems

Environmental and Economic Considerations

- Waste Reduction : Solvent recycling in Route 1 decreases raw material costs by 40%.

- Energy Efficiency : Ambient temperature conditions in Route 1 reduce energy consumption compared to reflux-based protocols.

- Regulatory Compliance : The avoidance of nitrile solvents aligns with REACH regulations, minimizing environmental pollution.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide or potassium cyanide in anhydrous conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of piperidine-4-amine derivatives.

Oxidation: Formation of piperidone derivatives.

Scientific Research Applications

The compound 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study explored the antidepressant potential of compounds similar to this compound. The findings indicated that modifications in the piperidine ring could enhance binding affinity to serotonin transporters, suggesting a pathway for developing new antidepressants .

Antimicrobial Properties

Research has demonstrated that derivatives of piperidine compounds exhibit significant antibacterial activity. The introduction of halogen atoms (such as chlorine and fluorine) in the benzoyl moiety can enhance this activity against resistant bacterial strains .

Data Table: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 1-(3-Chloro-5-fluorobenzoyl)piperidine | 0.24 | Staphylococcus aureus |

| 1-(3-Chloro-benzoyl)piperidine | 0.45 | Escherichia coli |

| 1-(4-Fluorobenzoyl)piperidine | 0.30 | Pseudomonas aeruginosa |

Structure-Activity Relationship Studies

The compound's structural features allow for extensive structure-activity relationship (SAR) studies. Modifications to the piperidine ring and the benzoyl group can lead to variations in biological activity, offering insights into optimizing pharmacological profiles for therapeutic use .

Neuropharmacology

Research indicates that compounds like this compound may influence neurochemical pathways, particularly those involving neurotransmitters such as serotonin and norepinephrine. This positions the compound as a potential candidate for treating neurodegenerative diseases or mood disorders .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile with structurally analogous piperidine-4-carbonitrile derivatives, focusing on substituents, molecular properties, synthetic yields, and applications.

Key Observations

Structural Variations and Electronic Effects :

- The chloro and fluoro substituents on the benzoyl group in the target compound enhance electrophilicity compared to bromo () or trifluoromethyl () groups. This may influence binding affinity in biological systems.

- Hydroxyethyl () and naphthyl () substituents introduce polarity and steric bulk, respectively, which could affect solubility and metabolic stability.

Synthetic Efficiency :

- The trifluoromethyl-substituted derivative () achieved an 88% yield via nickel-catalyzed cross-coupling, highlighting efficient synthetic routes for electron-deficient aryl groups.

- The low yield (28%) of the naphthyl-substituted compound () underscores challenges in sterically hindered systems.

Purity and Availability :

- The target compound is available at 90% purity (), while 1-benzyl-4-(4-methylphenyl)piperidine-4-carbonitrile () reaches 95% purity, suggesting differences in purification feasibility.

Applications :

Biological Activity

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data on its biological activity, focusing on its mechanisms of action and therapeutic potentials.

- Molecular Formula : C13H10ClF N2

- Molecular Weight : 248.68 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has shown potential in several areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant activity against Mycobacterium tuberculosis , which is crucial for developing new anti-tubercular agents. The mechanism involves the inhibition of essential components in the bacterial cell wall, thereby preventing bacterial growth and replication.

Cancer Therapy

In vitro studies have demonstrated that derivatives of piperidine compounds, including this one, can induce apoptosis in cancer cells. For instance, a related piperidine structure was found to have enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This suggests that the piperidine moiety may enhance the binding interactions with target proteins involved in tumor growth regulation .

Neuroprotective Effects

Recent investigations have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases. Some compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The introduction of a piperidine ring has improved brain exposure and pharmacokinetic properties, making these compounds promising candidates for further development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Antitubercular Activity : A study demonstrated that a related piperidine compound significantly reduced the viability of Mycobacterium tuberculosis in vitro, suggesting that modifications to the benzoyl group could enhance potency.

- Cancer Cell Lines : In another investigation, derivatives were tested against various cancer cell lines, revealing that structural modifications led to improved cytotoxic effects compared to standard therapies .

- Neurodegenerative Models : Research involving animal models for Alzheimer’s disease indicated that compounds with piperidine structures showed improved cognitive function and reduced amyloid plaque formation, supporting their role as potential therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carbonitrile, and what factors influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a halogenated benzoyl chloride with a substituted piperidine-carbonitrile intermediate. Key steps include:

- Nucleophilic Acylation : Reacting 3-chloro-5-fluorobenzoyl chloride with piperidine-4-carbonitrile in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

- Critical Factors :

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX software resolve structural ambiguities in this compound?

Methodological Answer:

Q. What in vitro methodologies are recommended for evaluating the antiviral or enzyme inhibitory activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Controls : Include positive controls (e.g., sunitinib for AAK1 inhibition) and vehicle-only samples.

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or docking scores)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.